Tacrolimus

Content Navigation

CAS Number

Product Name

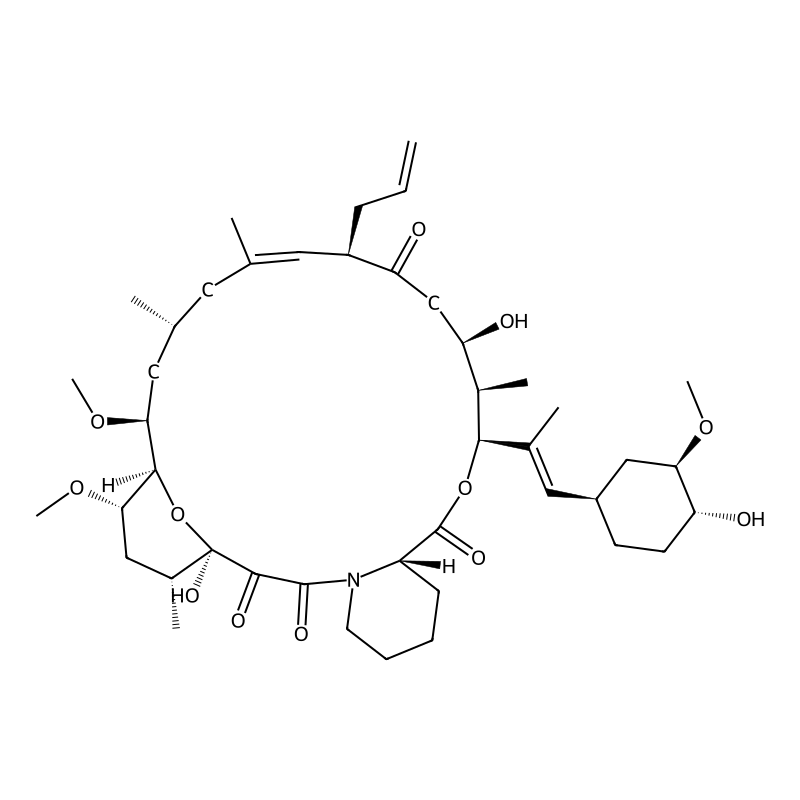

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Overview: Tacrolimus Pharmacokinetics and Pharmacodynamics for Research and Development

Introduction and Molecular Mechanisms of Action

Tacrolimus (FK506) is a macrolide lactone immunosuppressant first isolated in 1984 from Streptomyces tsukubaensis and has since become a cornerstone therapy in solid organ transplantation. As a calcineurin inhibitor (CNI), it primarily functions to suppress T-cell activation through a complex intracellular signaling cascade, achieving potent immunosuppression that has significantly improved graft survival rates across transplant types. Despite its clinical success spanning decades, this compound management remains challenging due to its narrow therapeutic index, significant pharmacokinetic variability, and dose-dependent toxicities, making continued research into its properties essential for optimizing patient outcomes [1] [2] [3].

The immunosuppressive activity of this compound occurs through a multi-step mechanism that ultimately inhibits T-cell receptor signaling and interleukin-2 transcription. The process begins with this compound crossing the T-cell membrane where it binds with high affinity to the FK506-binding protein 12 (FKBP-12), forming a this compound-FKBP-12 complex. This complex then competitively binds to and inhibits calcineurin, a calcium-dependent serine-threonine phosphatase enzyme essential for T-cell activation. Calcineurin inhibition prevents the dephosphorylation and subsequent nuclear translocation of Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor. Without NFAT-mediated transcription, the expression of key T-cell growth factors, particularly interleukin-2 (IL-2) and other early activation genes (IL-3, IL-4, IL-5, GM-CSF, and TNF-α), is blocked, thereby halting T-cell proliferation and the resulting immune response [1] [3] [4].

Figure 1: Molecular Mechanism of this compound Immunosuppressive Action. The diagram illustrates how this compound inhibits the calcineurin-NFAT signaling pathway in T-cells, preventing IL-2 transcription and subsequent immune activation.

Pharmacokinetic Profile

Absorption, Distribution, Metabolism and Excretion

This compound exhibits challenging pharmacokinetic properties that contribute to its significant inter- and intra-patient variability. The drug demonstrates poor aqueous solubility (4-12 µg/mL) and undergoes erratic absorption from the gastrointestinal tract, resulting in oral bioavailability that ranges widely from 5% to 93% with a mean of approximately 25% in adult patients. Several factors influence this compound absorption, including food interactions (which can reduce Cmax by up to 71% when administered with food), gastrointestinal motility, intestinal P-glycoprotein expression, and diarrhea (which can substantially increase bioavailability by reducing exposure to intestinal metabolism and efflux transporters) [5] [2] [3].

Once absorbed, this compound demonstrates extensive tissue distribution and high plasma protein binding (~99%), primarily to albumin and alpha-1-acid glycoprotein. The drug exhibits concentration-dependent distribution to erythrocytes, resulting in blood-to-plasma ratios ranging from 15:1 to 35:1, which is why therapeutic drug monitoring utilizes whole blood rather than plasma. The volume of distribution varies significantly between patient populations, with pediatric patients typically demonstrating approximately twice the volume of distribution (2.5 L/kg) compared to adults, likely due to differences in body composition and plasma protein levels [5] [1] [3].

Metabolism: this compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, with CYP3A4 and CYP3A5 being the predominant isoforms responsible. The metabolic pathway produces at least eight different metabolites through demethylation and hydroxylation reactions, with 13-demethyl this compound identified as the major metabolite in human liver microsomes. While most metabolites demonstrate significantly reduced immunosuppressive activity, the 31-demethyl metabolite has been reported to possess similar activity to the parent compound in vitro, though its clinical relevance remains uncertain [1] [6] [3].

Excretion: Following metabolism, this compound is predominantly eliminated via biliary excretion, with approximately 92.6% of an administered dose recovered in feces and less than 1% excreted unchanged in urine. The elimination half-life varies considerably across patient populations, ranging from approximately 12 hours in adult liver transplant recipients to 35 hours in healthy volunteers, with pediatric patients generally exhibiting shorter half-lives (10-12 hours) compared to adults [1] [3].

Key Pharmacokinetic Parameters

Table 1: Comparative Pharmacokinetic Parameters of this compound Across Patient Populations

| Parameter | Healthy Volunteers | Kidney Transplant | Liver Transplant | Heart Transplant | Pediatric Patients |

|---|---|---|---|---|---|

| Bioavailability | 18±5% | 17±10% | 22±6% | Not specified | 31±24% (liver transplant) |

| Volume of Distribution (L/kg) | Not specified | Not specified | Not specified | Not specified | 2.5 (liver transplant) |

| Protein Binding | ~99% | ~99% | ~99% | ~99% | ~99% |

| Half-life (hours) | ~35 | ~19 | ~12 | ~24 | 10-12 |

| Clearance (L/hr/kg) | 0.040 (IV) | 0.083 (IV) | 0.053 (IV) | 0.051 (IV) | 0.138±0.071 (liver) |

| Primary Route of Elimination | Biliary | Biliary | Biliary | Biliary | Biliary |

| Urinary Excretion | <1% unchanged | <1% unchanged | <1% unchanged | <1% unchanged | <1% unchanged |

Table 2: Population Differences in this compound Pharmacokinetics

| Factor | Impact on Pharmacokinetics | Clinical Implications |

|---|---|---|

| Pediatric Patients | Higher volume of distribution (2.5 L/kg); Increased clearance; Higher dose requirements | Need for weight-adjusted dosing; More frequent monitoring |

| Hepatic Impairment | Reduced metabolism; Increased exposure; Prolonged half-life | Dose reduction required; Increased toxicity risk |

| Ethnic Differences | CYP3A5 polymorphism variability; African ancestry requires higher doses | Consider pharmacogenetic testing for initial dosing |

| Food Interactions | Reduced Cmax (up to 71%) and AUC (39%) when taken with food | Consistent administration relative to meals recommended |

| Diarrhea | Increased bioavailability due to reduced intestinal metabolism | Increased monitoring; Potential dose reduction needed |

| Time Post-Transplant | Clearance decreases over time; Dose requirements reduced | Progressive dose reduction protocol needed |

Pharmacogenomics and Variability

Genetic Polymorphisms Influencing this compound Disposition

The substantial interpatient variability in this compound pharmacokinetics is significantly influenced by genetic polymorphisms, particularly in genes encoding drug-metabolizing enzymes and transporters. The most clinically significant genetic variation occurs in the CYP3A5 gene, where a single-nucleotide polymorphism (6986A>G; rs776746) affects intron 3 splicing. Patients carrying at least one CYP3A5*1 allele (expressers) demonstrate functional CYP3A5 expression and require approximately double the this compound dose to achieve target concentrations compared to those homozygous for the CYP3A5*3 allele (non-expressers), which results in aberrant splicing and absence of functional protein. The frequency of the CYP3A5*3 allele shows marked ethnic variability, ranging from 0.18 in African populations to 0.94 in Europeans, explaining the higher dose requirements frequently observed in African American transplant recipients [7] [5].

Additional genetic variations contribute to this compound pharmacokinetic variability, though with less pronounced effects than CYP3A5. The CYP3A4*22 allele (rs35599367) is associated with reduced CYP3A4 expression and decreased this compound dose requirements, though its impact appears more significant in cyclosporine metabolism than this compound. Polymorphisms in the ABCB1 gene encoding P-glycoprotein, an efflux transporter in the intestine and other tissues, may influence this compound absorption but study results have been inconsistent. Other potentially relevant genetic variants include POR*28 (rs1057868), which enhances CYP3A4 and CYP3A5 activity, and polymorphisms in the PPARA gene that may reduce CYP3A expression, though evidence for their clinical significance remains limited compared to CYP3A5 polymorphisms [7] [5].

Clinical Application of Pharmacogenetics

The implementation of CYP3A5 genotyping in clinical practice holds promise for improving initial this compound dosing accuracy, particularly during the critical early post-transplant period. Current evidence supports using a pharmacogenetics-guided approach to initial dosing, with CYP3A5 expressers typically requiring initiation at 1.5-2 times the standard dose while non-expressers may require lower starting doses. This approach can help achieve target therapeutic concentrations more rapidly, potentially reducing the risk of early rejection (from underexposure) or toxicity (from overexposure). However, therapeutic drug monitoring remains essential even with pharmacogenetic guidance due to the numerous additional factors influencing this compound disposition [7].

Research has also identified the potential importance of intrapatient variability (IPV) in this compound exposure as a biomarker for clinical outcomes. High IPV, characterized by fluctuations between overexposure and underexposure, has been associated with increased risks of both rejection and drug-related adverse events. The This compound concentration-to-dose ratio (C0/D) has emerged as another valuable parameter, with patients demonstrating C0/D ratios <1.05 ng/mL/mg showing increased risk of poor outcomes after kidney transplantation. Both CYP3A5 expresser status and drug-drug interactions significantly influence C0/D ratios, providing clinicians with additional tools for personalizing this compound therapy [7].

Analytical Methods and Clinical Monitoring

Therapeutic Drug Monitoring Approaches

The narrow therapeutic index and significant pharmacokinetic variability of this compound necessitate rigorous therapeutic drug monitoring (TDM) to balance efficacy and toxicity. Current standard practice utilizes trough concentration monitoring (C0), drawn immediately before the next scheduled dose, as the primary TDM strategy. The therapeutic range for this compound varies according to transplant type, time post-transplant, and institutional protocols, but generally falls between 5-20 ng/mL in the immediate post-transplant period, with target levels typically decreasing over time to minimize long-term toxicity [7] [1].

Table 3: Institutional this compound Target Ranges by Organ and Time Post-Transplant

| Transplant Type | <1 Month | 1-3 Months | 3-12 Months | >12 Months |

|---|---|---|---|---|

| Kidney | 8-12 ng/mL | 6-9 ng/mL | 4-8 ng/mL | 4-8 ng/mL |

| Liver | 6-9 ng/mL | 4-8 ng/mL | 4-6 ng/mL | 3-5 ng/mL |

| Heart | 9-12 ng/mL | 8-9 ng/mL | 6-8 ng/mL | 4-8 ng/mL |

| Lung | 10-12 ng/mL | 8-10 ng/mL | 6-8 ng/mL | 6-8 ng/mL |

While trough monitoring remains standard, emerging evidence suggests limitations to this approach, particularly with once-daily formulations where C0 may not adequately reflect total drug exposure (AUC0-24). Some centers are exploring limited sampling strategies or area under the curve monitoring for selected patients, though these approaches add complexity to clinical management. Additionally, research is ongoing to develop pharmacodynamic monitoring approaches, such as measuring calcineurin phosphatase activity in peripheral blood mononuclear cells, though these methods remain primarily research tools at present [1] [8].

Experimental Protocols for this compound Research

For researchers investigating this compound pharmacokinetics, several well-established methodologies can be employed:

Pharmacokinetic Study Protocol: Conduct intensive blood sampling at pre-dose (0h) and post-dose timepoints (0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12h for twice-daily formulations; additional samples at 16, 20, 24h for once-daily formulations). Blood samples should be collected in EDTA-containing tubes, with whole blood typically used for analysis due to this compound' erythrocyte distribution. Analyze concentrations using validated methods (LC-MS/MS preferred for research) and calculate standard pharmacokinetic parameters including Cmax, Tmax, AUC0-24, trough concentration (C0), apparent clearance (CL/F), and elimination half-life [9] [8].

Pharmacogenomic Analysis: Isolate genomic DNA from whole blood samples using standard extraction methods. Perform genotyping for key polymorphisms including CYP3A53 (rs776746), CYP3A422 (rs35599367), and ABCB1 (e.g., rs1045642) using real-time PCR, TaqMan assays, or next-generation sequencing approaches. Analyze associations between genotypes and pharmacokinetic parameters, adjusting for potential confounding factors including age, liver function, concomitant medications, and time post-transplant [7] [5].

Pharmacodynamic Assessment: Isolate peripheral blood mononuclear cells (PBMCs) from heparinized blood samples collected at pre-dose and multiple post-dose timepoints. Measure calcineurin phosphatase activity using commercially available kits based on the dephosphorylation of specific substrates (e.g., RII phosphopeptide). Correlate calcineurin inhibition with this compound blood concentrations and clinical outcomes. Alternative pharmacodynamic approaches include measuring cytokine production (IL-2, IFN-γ) in stimulated PBMCs or NFAT-regulated gene expression [8] [4].

Clinical Considerations and Clinical Implications

The complex pharmacokinetic profile of this compound necessitates careful clinical management to optimize therapeutic outcomes. An interprofessional approach involving transplant physicians, clinical pharmacists, specialized nursing staff, and other healthcare professionals is essential for successful long-term management of transplant recipients. Key considerations include:

Formulation Differences: Various this compound formulations exhibit distinct pharmacokinetic characteristics that impact clinical use. Immediate-release formulations require twice-daily administration, while extended-release versions (Advagraf, Astagraf XL, Envarsus XR) permit once-daily dosing, potentially improving adherence. Importantly, these formulations are not interchangeable without careful dose conversion and monitoring, with conversion factors ranging from 1:1 for some formulations to 1:0.8 for others [1] [2].

Drug-Drug Interactions: As a substrate of CYP3A4/5 and P-glycoprotein, this compound is susceptible to numerous clinically significant drug interactions. Strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin, ritonavir) can dramatically increase this compound exposure, necessitating dose reductions of 50-75% and frequent monitoring. Conversely, CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's wort) can substantially decrease this compound concentrations, potentially requiring dose increases to maintain therapeutic levels. Additionally, drugs with nephrotoxic potential (e.g., aminoglycosides, amphotericin B) may compound this compound nephrotoxicity [1] [9] [3].

Special Populations: Pediatric patients generally require higher weight-adjusted this compound doses compared to adults due to increased clearance and larger volume of distribution, with dosing further influenced by age-dependent changes in CYP3A expression. Patients with hepatic impairment demonstrate reduced this compound metabolism and clearance, mandating dose reductions and careful monitoring. Ethnic differences in this compound disposition, particularly related to CYP3A5 polymorphism frequencies, necessitate consideration of ethnicity in dosing strategies [5] [9].

Conclusion

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Review of two immunosuppressants: this compound and ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Mode of action of this compound (FK506): molecular and ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Pharmacokinetic and Pharmacogenomic ... [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of this compound (FK506) and Recent Topics in ... [sciencedirect.com]

- 7. Insights into the Pharmacogenetics of this compound ... Pharmacokinetics [pmc.ncbi.nlm.nih.gov]

- 8. and Pharmacokinetics of Once-Daily Tacrolim... Pharmacodynamics [journals.lww.com]

- 9. Clinical Pharmacokinetics and Pharmacodynamics of this compound in... [link.springer.com]

The Core Principle: CYP3A5 Genetics Dictate Metabolism

The enzyme CYP3A5 is a major metabolizer of tacrolimus. A single nucleotide polymorphism (SNP) in intron 3 (6986A>G, rs776746) defines the key functional alleles:

- CYP3A5*1 (A allele): The wild-type allele, leading to the production of a full-length, functional enzyme.

- CYP3A5*3 (G allele): A variant allele that causes incorrect mRNA splicing and protein truncation, resulting in a non-functional enzyme [1] [2].

This genetic difference categorizes patients into two metabolizer phenotypes, which directly impact this compound dosing [3]:

- Expressers (CYP3A51/1 or 1/3): Patients with at least one functional *1 allele. They produce active CYP3A5 enzyme and thus metabolize this compound rapidly.

- Non-Expressers (CYP3A53/3): Patients with two *3 alleles. They have little to no functional CYP3A5, leading to slow metabolism of this compound.

The following diagram illustrates how these genetic variants affect the enzyme and ultimately the required drug dose.

Diagram 1: The impact of CYP3A5 genotype on this compound dose requirement.

Clinical and Pharmacokinetic Data

The metabolizer status has a quantifiable and profound effect on this compound pharmacokinetics, primarily measured by the dose-normalized trough concentration (C0/D ratio). This ratio is significantly lower in expressers, meaning they need a higher dose to achieve the same target blood concentration [2].

The table below summarizes key pharmacokinetic differences and clinical outcomes associated with each phenotype.

| Parameter | CYP3A5 Expressers (1/1, 1/3) | CYP3A5 Non-Expressers (3/3) | References |

|---|---|---|---|

| Enzyme Function | Functional | Non-functional | [1] [2] |

| Metabolizer Status | Fast (Extensive) | Slow (Poor) | [3] |

| This compound Metabolism | Rapid | Slow | [2] [3] |

| Dose Requirement | ~50-100% higher | Standard/Lower | [2] [3] |

| C0/D Ratio | Lower | Higher | [2] [4] |

| Risk of Subtherapeutic Exposure (Rejection) | Increased | Decreased | [3] |

| Risk of Supratherapeutic Exposure (Toxicity) | Decreased | Increased | [3] |

Genotyping and Experimental Protocols

Accurate genotyping for the CYP3A5*3 variant (rs776746) is foundational for clinical and research applications.

Core Workflow

A standard genotyping workflow involves sample collection, DNA extraction, target amplification, and variant detection, as summarized below.

Diagram 2: Standard workflow for CYP3A53 genotyping.*

Detailed Methodologies

DNA Extraction

- Source: Typically from peripheral blood leukocytes or tissue (e.g., liver biopsy for donor genotyping) collected in EDTA tubes [5] [6].

- Method: Use commercial kits like the QIAamp DNA Blood Mini Kit or similar, following the manufacturer's protocol. DNA concentration and purity are checked using a spectrophotometer (e.g., Nanodrop) [1] [3].

Genotyping Techniques Several established methods can be used for detecting the rs776746 SNP:

- TaqMan Allelic Discrimination Assay: A high-throughput, gold-standard method.

- Procedure: Use a pre-designed or custom TaqMan SNP Genotyping Assay containing sequence-specific primers and two probes (VIC and FAM-labeled) that bind to the *1 or *3 allele.

- Platform: Amplify on a real-time PCR system (e.g., Applied Biosystems 7500 Fast) and analyze the endpoint fluorescence to assign genotypes [1] [4] [6].

- Restriction Fragment Length Polymorphism (RFLP): A classic, cost-effective method.

- PCR Amplification: Amplify the region containing rs776746. Primers used in one study were: Forward 5'-CCTGCCTTCAATTTTCACT-3' and Reverse 5'-GGTCCAAACAGGGAAGAGGT-3' [4].

- Digestion: Digest the PCR product with the SspI restriction enzyme, which cuts the CYP3A5*3 allele.

- Visualization: Separate the digested fragments by agarose gel electrophoresis. Genotypes are determined by the banding pattern: 1/1: 293bp; 1/3: 293bp, 273bp, 20bp; 3/3: 273bp, 20bp (the 20bp band may not be visible) [3].

- Direct Sequencing: The most definitive method, often used to validate other techniques.

Advanced Research Considerations

For comprehensive research, several factors beyond basic recipient genotyping must be considered.

- Donor Genotype in Organ Transplantation: For liver transplants, the donor's liver genotype becomes the primary determinant of this compound metabolism post-surgery. The genotype of the donor liver (not the recipient) significantly influences the concentration/dose (C0/D) ratio and the ability to maintain therapeutic levels [5] [6].

- Drug-Drug Interactions (DDIs): The CYP3A5 genotype can modulate the magnitude of DDIs.

- Calcium Channel Blockers: The interaction between this compound and nifedipine is genotype-dependent. The inhibitory effect of nifedipine is more pronounced in CYP3A5 non-expressers (3/3), leading to a greater increase in this compound C0/D ratio compared to expressers [4].

- Azole Antifungals: In vitro studies show that inhibitors like ketoconazole and itraconazole can have different potencies (IC50 values) against CYP3A4 vs. CYP3A5. Therefore, the overall inhibitory effect in a patient may depend on their relative expression of these enzymes, which is governed by genotype [7].

- Other Genetic Variants: While CYP3A5*3 is the most impactful, polymorphisms in other genes contribute to this compound pharmacokinetic variability.

- CYP3A4*22: A variant (rs35599367) associated with reduced CYP3A4 expression. Carriers require lower this compound doses, and its effect can be independent of CYP3A5 status [1] [2] [6].

- ABCB1: Encodes P-glycoprotein, an efflux transporter affecting this compound absorption and distribution. Its polymorphisms can contribute to dosing variability [6].

Conclusion

The evidence is unequivocal: pre-emptive testing for the CYP3A5*3 polymorphism is a critical tool for personalizing this compound therapy. Integrating this pharmacogenetic data with therapeutic drug monitoring allows for:

- Faster attainment of target therapeutic levels.

- Reduced risk of both acute rejection (from under-dosing) and drug toxicity (from over-dosing).

- Improved long-term graft survival and patient outcomes.

For researchers and clinicians, establishing robust genotyping protocols and considering the broader genetic and clinical context, including donor genotype and potential drug interactions, is essential for advancing precision medicine in transplantation.

References

- 1. Impact of CYP3A4 and CYP3A5 polymorphisms on ... [pmc.ncbi.nlm.nih.gov]

- 2. A systematic review and meta-analysis recite the efficacy of ... [pmc.ncbi.nlm.nih.gov]

- 3. Impact of CYP3A5 1* and 3* single nucleotide variants on ... [frontiersin.org]

- 4. CYP3A5 Genotype-Dependent Drug-Drug Interaction ... [pmc.ncbi.nlm.nih.gov]

- 5. Frequency of CYP3A5 Genetic Polymorphisms and ... [pmc.ncbi.nlm.nih.gov]

- 6. Donor and recipient genetic variants in drug metabolizing ... [nature.com]

- 7. Effect of CYP3A5 Expression on the Inhibition of CYP3A- ... [pmc.ncbi.nlm.nih.gov]

Tacrolimus Intracellular Binding to FKBP12: Molecular Mechanisms and Research Applications

Executive Summary

Tacrolimus (FK506) is a cornerstone immunosuppressant whose intracellular activity is mediated entirely by its binding to the FK506 Binding Protein 12 (FKBP12). This interaction forms a binary complex that subsequently inhibits key signaling pathways, primarily calcineurin, leading to suppressed T-cell activation. Beyond its immunosuppressive role, recent research has uncovered that the this compound-FKBP12 complex influences diverse physiological processes, including endothelial function, sodium transport in the kidney, and cytoskeletal dynamics in podocytes. Furthermore, the FKBP12 protein itself has critical endogenous functions independent of this compound, regulating receptors such as TGF-β and RyR. This whitepaper provides a comprehensive technical overview of the binding mechanism, downstream signaling consequences, experimental methodologies for study, and emerging therapeutic applications, serving as a resource for researchers and drug development professionals.

Molecular Binding Mechanism & Complex Formation

The interaction between this compound and FKBP12 initiates all subsequent pharmacological effects.

- Binding Site Characteristics: FKBP12 contains a highly conserved peptidyl-prolyl isomerase (PPIase) active site. This compound binds to this site with high affinity via a common triketo pipecolyl core structure, effectively inhibiting the PPIase enzyme activity [1].

- Composite Surface Formation: The this compound-FKBP12 complex creates a new, composite molecular surface. This surface is uniquely capable of recognizing otherwise "undruggable," relatively flat binding sites on target proteins like calcineurin [1]. In this mode of action, FKBP12 is not merely a passive drug carrier but an active contributor to target binding through its own protein surface.

- Key Structural Motifs: Structure-activity relationship (SAR) studies have identified a minimal FKBP12-binding motif centered on a 3,3-dimethyl-2-ketobutyryl-L-pipecolinate (Dkb-Pip) core. Modifications to adjacent side chains (e.g., incorporation of D-β-homoPhe) can significantly modulate binding affinity, with certain cyclic peptide rapalogs demonstrating Kᵢ values in the nanomolar range [1].

Table 1: Key Features of the this compound-FKBP12 Binding Interaction

| Feature | Description | Technical Detail | Reference |

|---|---|---|---|

| Primary Binding Site | FKBP12 PPIase domain | Conserved hydrophobic pocket that accommodates the pipecolyl ring | [1] |

| Critical Drug Motif | Triketo pipecolyl core | Essential structural element for high-affinity binding to FKBP12 | [1] |

| Binding Affinity | High-affinity interaction | Nanomolar-range Kᵢ values for this compound and optimized rapalogs | [1] |

| Functional Outcome | Composite surface creation | Generates a new interface for target protein recognition (e.g., calcineurin) | [1] |

Downstream Signaling Pathways & Physiological Effects

The this compound-FKBP12 complex exerts its effects primarily by inhibiting specific phosphatases and modulating receptor signaling.

Calcineurin Inhibition and Immunosuppression

This is the primary, well-established mechanism of immunosuppression.

- The this compound-FKBP12 complex binds with high affinity to calcineurin, a calcium-dependent serine/threonine phosphatase.

- This binding inhibits calcineurin's phosphatase activity.

- Inactive calcineurin cannot dephosphorylate the transcription factor Nuclear Factor of Activated T-cells (NFAT).

- NFAT remains cytosolic and cannot translocate to the nucleus, preventing the transcription of genes critical for T-cell activation, such as IL-2 [2] [3]. This results in potent immunosuppression.

TGF-β Receptor Activation and Vascular Inflammation

FKBP12 endogenously acts as an inhibitor of the Transforming Growth Factor-beta (TGF-β) Receptor I. Binding of this compound (or genetic deletion of FKBP12) releases this inhibition.

- FKBP12 Dissociation: this compound binding displaces FKBP12 from the TGF-β Receptor I complex.

- Receptor Activation: The receptor becomes constitutively active.

- SMAD2/3 Signaling: This leads to phosphorylation and activation of SMAD2/3 transcription factors.

- Cellular Consequences: In endothelial and hematopoietic cells, this cascade promotes a pro-inflammatory state, characterized by increased expression of adhesion molecules and pro-inflammatory cytokines (e.g., IL-6). This state contributes to endothelial dysfunction and hypertension [2]. The cytokine milieu favoring TGF-β and IL-6 also drives the polarization of naïve CD4+ T-cells toward a pro-inflammatory Th17 phenotype, while reducing anti-inflammatory regulatory T-cells (Tregs) [2].

mTOR Inhibition and Metabolic Effects

When bound to the drug Rapamycin (Sirolimus), the FKBP12 complex inhibits a different target.

- The FKBP12-Rapamycin complex binds to the FRB domain of mTOR (mammalian Target of Rapamycin).

- This inhibits mTOR's kinase activity, a key regulator of cell growth, proliferation, and metabolism.

- While not the primary mechanism of this compound, this pathway is relevant for understanding related immunosuppressants and has been implicated in beta-cell toxicity and post-transplant diabetes mellitus (PTDM) under certain conditions [4].

Direct Renal Effects on Sodium Transport

This compound induces hypertension and hyperkalemia through direct renal actions.

- The this compound-FKBP12 complex inhibits calcineurin in the distal convoluted tubule (DCT) of the nephron.

- This leads to increased phosphorylation and activation of the thiazide-sensitive NaCl cotransporter (NCC).

- Increased NCC activity enhances sodium reabsorption, contributing to This compound-induced hypertension. This mechanism has been confirmed in mouse models with nephron-specific FKBP12 deletion, which show attenuated blood pressure rises and NCC phosphorylation in response to this compound [5].

The following diagram illustrates the primary signaling pathways impacted by the this compound-FKBP12 complex.

Diagram 1: Key signaling pathways of the this compound-FKBP12 complex. The complex inhibits calcineurin (immunosuppression), activates TGF-β signaling (vascular inflammation), and increases NCC activity in the kidney (hypertension).

Experimental Protocols & Methodologies

Studying the this compound-FKBP12 interaction and its functional consequences requires a combination of biochemical, cellular, and in vivo techniques.

Assessing Binding Affinity and Interaction

- Fluorescence Polarization (FP) Competition Assay: A high-throughput method for determining binding affinity (Kᵢ).

- Protocol: A fluorescently labeled ligand (e.g., FK506-FITC) is bound to recombinant FKBP12, resulting in high polarization. The test compound (e.g., a rapalog) is added and competes for binding, decreasing polarization. The IC₅₀ value is determined from the competition curve and converted to Kᵢ using the Cheng-Prusoff equation [1].

- Key Reagents: Purified FKBP12 protein, fluorescent tracer ligand, assay buffer (PBS, pH 7.4), test compounds.

- Surface Plasmon Resonance (SPR): Used for label-free, real-time analysis of binding kinetics (kₐ, k_d, K_D).

- Isothermal Titration Calorimetry (ITC): Provides thermodynamic parameters (ΔH, ΔS) of the binding interaction.

Evaluating Functional Cellular Consequences

- Flow Cytometry for T-cell Polarization:

- Protocol: Isolate splenocytes and stain for surface marker CD4. Fix and permeabilize cells, then perform intracellular staining for transcription factors FoxP3 (Tregs) or cytokines IL-17 (Th17). Analyze using flow cytometry. FKBP12-deficient or this compound-treated models show decreased %CD4+/FoxP3+ and increased %CD4+/IL-17+ cells [2].

- Key Reagents: Fluorescently labeled antibodies (anti-CD4, anti-FoxP3, anti-IL-17), fixation/permeabilization buffer, flow cytometer.

- Vascular Reactivity Studies:

- Protocol: Isolate murine aortas and mount in an organ chamber bath containing oxygenated physiological salt solution. Pre-contract vessels with phenylephrine, then generate concentration-response curves to acetylcholine (endothelium-dependent) and sodium nitroprusside (endothelium-independent). This compound treatment or FKBP12 deficiency impairs acetylcholine-induced relaxation [2].

- Key Equipment: Wire or pressure myograph, force transducer, data acquisition system.

- Podocyte Process Formation and Actin Staining:

- Protocol: Culture podocytes (e.g., conditionally immortalized human podocyte cell line). Treat with this compound or FKBP12 siRNA. Fix cells, stain F-actin with phalloidin, and visualize via confocal microscopy. Assess process formation and F-actin organization. This compound restores FKBP12 localization to the actin cytoskeleton and ameliorates injury-induced process retraction [6].

In Vivo Genetic Models

- Tie2-Cre;FKBP12fl/fl (FKBP12ᴱᶜ KO) Mice:

- Method: Cross mice with loxP-flanked Fkbp12 alleles with Tie2-Cre drivers, which express Cre recombinase in endothelial and hematopoietic cells. These mice exhibit increased TGF-β signaling, Th17 polarization, endothelial dysfunction, and hypertension [2].

- KS-FKBP12⁻/⁻ (Nephron-Specific KO) Mice:

- Method: Use Pax8-rtTA;TRE-LC1 system to inducibly delete FKBP12 in renal tubular cells. These mice are protected from this compound-induced NCC activation and hypertension, demonstrating the drug's direct renal effect [5].

Table 2: Summary of Key Experimental Models and Their Phenotypes

| Model System | Key Genetic / Pharmacologic Manipulation | Primary Observed Phenotype | Research Application |

|---|---|---|---|

| Tie2-Cre;FKBP12fl/fl | Endothelial/Hematopoietic cell FKBP12 deletion | Spontaneous hypertension, endothelial dysfunction, Th17 skewing | Studying vascular inflammation & autoimmunity [2] |

| KS-FKBP12⁻/⁻ | Inducible nephron-specific FKBP12 deletion | Attenuated blood pressure response and NCC phosphorylation to this compound | Elucidating direct renal toxicities of CNIs [5] |

| This compound-treated Wild-type Mice | In vivo dosing (1-10 mg/kg/day, 1 week) | Dose-dependent hypertension, endothelial dysfunction, Treg/Th17 imbalance | Preclinical assessment of drug efficacy & toxicity [2] |

| FKBP12 siRNA in Podocytes | Knockdown of FKBP12 in cultured podocytes | Reduced F-actin staining, impaired process formation | Studying cytoskeletal regulation & proteinuric diseases [6] |

Therapeutic Implications & Drug Development

Understanding the this compound-FKBP12 interface has direct clinical and drug development implications.

- Pharmacokinetic Variability: FKBP12 expression levels in red blood cells (RBCs) significantly influence this compound distribution. Both intracellular and extracellular FKBPs facilitate this compound uptake into RBCs, a major reservoir in blood. This positions FKBP12 as a potential biomarker for predicting pharmacokinetics [7].

- Novel Drug Targeting: The principle of creating composite surfaces via FKBP12-ligand complexes is being leveraged for drug discovery. Libraries of "rapalogs"—cyclic peptides featuring a common FKBP12-binding moiety and a variable effector domain—are being screened to generate diverse surfaces capable of targeting "undruggable" protein-protein interaction interfaces [1].

- Managing Clinical Toxicity: Insights into the mechanisms of this compound toxicity guide management. The finding that hypertension is partly mediated by direct NCC activation in the kidney suggests that thiazide diuretics may be particularly effective for blood pressure control in this compound-treated patients [5]. Similarly, strategies to mitigate Th17-driven inflammation could improve long-term outcomes.

Conclusion

References

- 1. Creating Diverse Target-Binding Surfaces on FKBP12 [pmc.ncbi.nlm.nih.gov]

- 2. FK506 Binding protein 12 deficiency in endothelial and hematopoietic... [pmc.ncbi.nlm.nih.gov]

- 3. FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]

- 4. A new mechanism of β cell toxicity induced by this compound [sciencedirect.com]

- 5. Renal Deletion of 12 kDa FK506-Binding Protein ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound ameliorates podocyte injury by restoring FK506 ... [pubmed.ncbi.nlm.nih.gov]

- 7. Role of FK506 Binding Protein on this compound Distribution ... [pubmed.ncbi.nlm.nih.gov]

tacrolimus metabolites pharmacological activity review

Pharmacological Activity of Tacrolimus Metabolites

| Metabolite Name | Structural Characteristics | Reported Pharmacological Activity | Key Findings and Context |

|---|---|---|---|

| 13-O-demethyl-tacrolimus (M-I) | Major metabolite; open-ring isomer suggested [1] | ~10% of this compound activity [2] | Potential open-ring structure may induce looser binding to immunophilin complex, leading to lower calcineurin inhibition [1]. |

| 31-O-demethyl-tacrolimus | Minor metabolite [2] | Comparable to this compound [2] | A rare metabolite with activity similar to the parent drug [2]. |

| M-III | Open-ring isomer suggested [1] | Weak or negligible [1] [2] | Structural similarity to M-I; observed in patient blood [1]. |

| M-II, M-IV, M-V, M-VI, M-VII, M-VIII | Various demethylated and hydroxylated derivatives [3] | Weak or negligible [2] | At least 15 metabolites are formed; most have weak or no known immunosuppressive activity [3] [2]. |

Experimental Insights into Metabolite Activity

Recent research has employed advanced methodologies to characterize metabolites and assess their biological effects.

In Vitro Metabolite Production and Structural Analysis

- Production: this compound is incubated with human liver microsomes or specific cytochrome P450 enzymes to generate metabolites [1] [4].

- Characterization: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are used for structural elucidation. HRMS suggested the presence of open-ring structures for M-I and M-III, which NMR could not confirm, indicating a complex isomeric profile [1].

Pharmacodynamic Interaction Studies

- In Silico Modeling: Molecular dynamics simulations suggested that hypothetical open-ring metabolite isomers could bind to FKBP12 but induce a looser, less effective binding with calcineurin [1].

- In Vitro & Ex Vivo Assays:

- IL-2 Secretion: Purified M-I and a pool of this compound metabolites showed only weak inhibitory activity on IL-2 secretion in T-cells [1].

- NFAT Translocation: The metabolite pool did not inhibit the nuclear translocation of NFAT (Nuclear Factor of Activated T-cells), a critical step in T-cell activation [1].

- Mixed Lymphocyte Reaction (MLR): M-I and the metabolite pool did not show significant competitive interaction with this compound in MLR suppression assays, eliminating a direct pharmacodynamic interaction in this model [1].

The following diagram illustrates the key experimental workflow used in these recent studies to investigate the pharmacodynamics of this compound metabolites.

Key Conclusions and Clinical Perspective

- Predominantly Inactive Metabolites: The consensus is that the majority of this compound metabolites possess weak or negligible immunosuppressive activity compared to the parent drug [1] [2].

- Unresolved Toxicity Role: The potential role of metabolites in this compound toxicity (e.g., nephrotoxicity) remains an area of investigation and is not yet fully elucidated [3].

- Clinical Monitoring Implication: Due to their low activity, therapeutic drug monitoring (TDM) primarily targets the parent this compound compound. The common antibody-based TDM assays have varying cross-reactivity with metabolites, which is a known source of discrepancy between methods [4].

References

- 1. Revisiting the nature and pharmacodynamics of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 2. PharmGKB summary: cyclosporine and this compound pathways [pmc.ncbi.nlm.nih.gov]

- 3. This compound—why pharmacokinetics matter in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of this compound (FK506) and recent topics in ... [pubmed.ncbi.nlm.nih.gov]

What Does "Narrow Therapeutic Index" Mean for Tacrolimus?

Tacrolimus has a narrow therapeutic index, meaning there is a very small difference between the blood concentration that provides therapeutic efficacy and the concentration that causes toxicity [1] [2] [3]. This makes its dosing particularly challenging.

- Therapeutic Goal: The primary aim is to maintain drug exposure within this narrow window to prevent organ rejection while minimizing adverse effects [1].

- Clinical Consequence: Small variations in blood concentration can lead to under-immunosuppression (increasing the risk of graft rejection) or over-immunosuppression (leading to toxicity, infections, and malignancies) [4] [1].

The following table outlines the target therapeutic ranges for different organ transplants, which highlight the precision required in dosing.

| Organ Transplant | Post-Transplant Period | Target Trough Level (ng/mL) |

|---|---|---|

| Kidney & Kidney/Pancreas | < 1 month | 8 - 12 [4] |

| 1 - 3 months | 6 - 9 [4] | |

| > 3 months | 4 - 8 [4] | |

| Liver | < 1 month | 6 - 9 [4] |

| 1 - 3 months | 4 - 8 [4] | |

| > 3 months | 4 - 6 [4] | |

| > 12 months | 3 - 5 [4] | |

| Heart | < 3 months | 9 - 12 [4] |

| 3 - 6 months | 8 - 9 [4] | |

| 6 - 12 months | 6 - 8 [4] | |

| > 12 months | 4 - 8 [4] | |

| Lung | 0 - 3 months | 10 - 12 [4] |

| 4 - 12 months | 8 - 10 [4] | |

| > 12 months | 6 - 8 [4] |

Sources of Pharmacokinetic Variability

The high intra- and inter-patient variability in this compound exposure is a central challenge arising from its NTI. The table below summarizes the key factors contributing to this variability.

| Factor Category | Specific Factor | Impact on this compound Pharmacokinetics |

|---|---|---|

| Genetics | CYP3A5*1 allele (Expresser) | ~50% higher clearance; requires 1.5-2x higher dose [1] [2] [5] |

| CYP3A4*22 allele (Reduced function) | ~33% lower clearance; requires lower doses [1] [2] [5] | |

| Demographics & Physiology | Age (Pediatric vs. Elderly) | Children require higher doses; elderly (≥65) have slower metabolism [1] [2] |

| Hematocrit Level | Lower hematocrit leads to higher free drug concentration and clearance [1] [2] | |

| Albumin Level | Altered levels affect elimination and dosing requirements [1] [2] | |

| Gastrointestinal Motility (e.g., Diarrhea) | Can markedly increase absorption, potentially leading to toxicity [1] [2] | |

| Drug Interactions | CYP3A4/P-gp Inhibitors (e.g., Azole antifungals) | Increase this compound exposure [4] [1] |

| CYP3A4/P-gp Inducers (e.g., Rifampin) | Decrease this compound exposure [4] [1] |

Methodologies for Investigation and Dose Optimization

Researchers and clinicians use several advanced techniques to tackle the challenges of this compound dosing.

- Population Pharmacokinetic (PopPK) Modeling: This approach uses nonlinear mixed-effects modeling to identify and quantify sources of variability (like genetics, age, and clinical factors) and develop personalized dosing algorithms. A 2025 study developed a model using data from 1,180 kidney transplant recipients, creating a dosing algorithm based on age, height, and CYP3A4/5 genotypes [5].

- Pharmacogenetic Dosing: Clinical guidelines from the CPIC and IATDMCT recommend using a patient's CYP3A5 genotype to guide the initial this compound dose. CYP3A5 expressers require a starting dose 1.5 to 2 times higher than non-expressers [1] [2].

- Machine Learning (AI) Models: Recent studies use AI to predict future this compound levels. One 2025 study used a Long Short-Term Memory (LSTM) model on EHR data from 1,597 patients to predict the next-day trough concentration and recommend doses, achieving a mean absolute error of 1.88 ng/mL [6].

- Intracellular Concentration Monitoring: Some research explores measuring this compound concentration within lymphocytes (the target cells), as this may correlate better with drug effect than whole-blood levels. Studies are investigating the role of drug transporters like P-glycoprotein in this process [7].

The diagram below illustrates the complete pathway of this compound from administration to its therapeutic effect and elimination, integrating the key sources of variability.

Overview of this compound PK/PD Pathway and Variability

Future Directions in TDM and Personalized Dosing

The field is moving beyond traditional trough-level monitoring toward more integrated, dynamic approaches.

- Moving Beyond Trough (C0) Monitoring: Research indicates that the Area Under the Curve (AUC) may be a superior metric for exposure, and the Concentration-to-Dose (C/D) ratio is a valuable tool for identifying fast metabolizers at risk of nephrotoxicity despite having acceptable trough levels [1] [2].

- Bridging the Implementation Gap: A significant challenge remains translating sophisticated PopPK models and AI algorithms into user-friendly platforms that clinicians can easily use in daily practice. Future efforts are focused on creating these integrated, intelligent systems [1] [2].

References

- 1. State of Art of Dose Individualization to Support this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. State of Art of Dose Individualization to Support this compound ... [frontierspartnerships.org]

- 3. Bioequivalence Studies of Generic Once-Daily this compound [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A Population Pharmacokinetic Model and Dosing ... [link.springer.com]

- 6. AI-Driven this compound Dosing in Transplant Care: Cohort Study [ai.jmir.org]

- 7. Drug transporters are implicated in the diffusion of ... [sciencedirect.com]

Introduction to Tacrolimus Therapeutic Drug Monitoring

References

- 1. State of Art of Dose Individualization to Support this compound ... [frontierspartnerships.org]

- 2. Therapeutic Drug Monitoring of this compound-Personalized... [journals.lww.com]

- 3. This compound monitoring [sps.nhs.uk]

- 4. Therapeutic Drug Monitoring of this compound-Personalized ... [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Drug Monitoring [journals.lww.com]

- 6. Immunomonitoring of this compound in Healthy Volunteers [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Comparing this compound level monitoring in peripheral blood... [frontiersin.org]

- 8. Monitoring Intra-cellular this compound Concentrations in ... [frontiersin.org]

Comprehensive Application Notes and Protocols for Tacrolimus Quantification using UPLC-MS/MS

Introduction and Applications

Tacrolimus is a critical immunosuppressant drug used post-organ transplantation, characterized by a narrow therapeutic window and significant pharmacokinetic variability. Monitoring its concentration through Therapeutic Drug Monitoring (TDM) is essential to balance efficacy against toxicity. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), particularly UPLC-MS/MS with its enhanced speed and sensitivity, has become the gold standard for this compound quantification due to its high specificity and ability to distinguish the parent drug from metabolites.

Recent methodological advances focus on quantifying this compound in various biological matrices to address different clinical and research questions:

- Intracellular Monitoring: Measuring drug levels in Peripheral Blood Mononuclear Cells (PBMCs) and specific lymphocyte subsets (T-CD4+, B-CD19+) is gaining traction as it may better reflect the pharmacologically active fraction at the site of action compared to traditional whole-blood monitoring [1] [2].

- Microvolume Whole Blood: Methods using as little as 2.8 µL of whole blood have been developed, which are particularly beneficial for pediatric patients or those with limited venous access [3].

- Automated and High-Throughput Systems: Automated sample preparation modules (e.g., CLAM systems) directly connected to LC-MS/MS are being validated to reduce manual labor, improve reproducibility, and facilitate clinical integration [4].

- Specialized Applications: Methods are also being developed for in-vitro studies, such as assessing drug loss via nasogastric tubes, requiring the analysis of highly concentrated samples prepared from pharmaceutical products [5] [6].

Key Assay Validation Parameters from Recent Studies

Assay validation ensures that the analytical method is reliable, precise, and accurate for its intended use. The following tables summarize critical validation parameters reported in recent literature for this compound UPLC-MS/MS assays across different matrices.

Table 1: Linear Range and Sensitivity Parameters

| Matrix | Linear Range | Limit of Detection (LOD) | Lower Limit of Quantification (LLOQ) | Citation |

|---|---|---|---|---|

| T CD4+ Lymphocytes | 0 - 5.0 ng/mL | 0.058 ng/mL | 0.109 ng/mL | [1] |

| B CD19+ Lymphocytes | 0 - 5.3 ng/mL | 0.017 ng/mL | 0.150 ng/mL | [1] |

| PBMCs | 0 - 5.2 ng/mL | 0.100 ng/mL | 0.115 ng/mL | [1] |

| Microvolume Whole Blood | <2 - 35 ng/mL | Not Specified | <2 ng/mL | [3] |

| Dried Matrix on Paper Discs | Not Specified | Not Specified | Clinically acceptable | [7] |

| Wistar Rat/Human Whole Blood | 0.200 - 200 ng/mL | Not Specified | 0.200 ng/mL | [8] |

Table 2: Precision and Accuracy Data

| Matrix | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy / Correlation | Citation |

|---|---|---|---|---|

| PBMCs & Lymphocytes | 4.9% - 7.4% | 7.2% - 13.9% | Reported as suitable | [1] |

| Pharmaceutical Products | < 5% (all QC levels) | < 5% (all QC levels) | Good recovery with reference standards | [5] [6] |

| Microvolume Whole Blood | Not Specified | Not Specified | R² > 0.900 vs. immunoassay | [3] |

| Automated CLAM System | < 7% (QC) | < 7% (QC) | R² > 0.861 vs. immunoassay | [4] |

Detailed Experimental Protocols

Protocol 1: this compound Extraction from Lymphocyte Subsets

This protocol is adapted from a study validating an assay for this compound quantification in T CD4+ and B CD19+ lymphocytes [1].

Sample Preparation (Cell Isolation):

- Collect peripheral blood in EDTA tubes.

- Isolate Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation (e.g., Ficoll-Paque).

- Obtain highly purified (>90% purity) T CD4+ and B CD19+ cell suspensions from the PBMCs using magnetic negative selection.

- Verify cell purity using flow cytometry.

Sample Preparation (Liquid-Liquid Extraction):

- To the cell suspension, add an internal standard solution (e.g., Ascomycin).

- Perform drug extraction using a liquid-liquid medium containing zinc sulfate, methanol, and acetonitrile.

- Vortex mix thoroughly and centrifuge to separate phases.

- Collect the organic supernatant layer for analysis.

UPLC-MS/MS Analysis:

- Chromatography System: Waters Acquity UPLC system.

- Column: Waters MassTrak TDM C18 (2.1 × 10 mm).

- Mobile Phase: Gradient elution with methanol/water and 10 mM ammonium acetate, or similar.

- Flow Rate: 0.4 mL/min.

- Mass Spectrometry: Electrospray Ionization (ESI) in positive ion mode.

- Detection: Multiple Reaction Monitoring (MRM).

- This compound: m/z 821.5 → 768.5

- Ascomycin (IS): Use specific transition for the IS.

Protocol 2: Fully Automated Analysis for Whole Blood TDM

This protocol describes an automated approach for routine TDM, reducing manual preprocessing time [4].

Sample Preparation:

- Collect whole blood in EDTA tubes.

- For the CLAM-LC-MS/MS system, thaw frozen whole blood samples at room temperature for hemolysis.

- Place 95 µL of sample in the CLAM automated pretreatment unit.

- The system automatically executes:

- Filter activation with 2-propanol.

- Addition of 20 µL whole blood, 150 µL extraction buffer, and 12.5 µL stable isotope-labeled internal standards (e.g., [¹³C,²H₄]-tacrolimus).

- Mixing and vacuum-filtration through a 0.45 μm PTFE membrane.

- Transfer of the filtrate to the LC-MS/MS autosampler.

LC-MS/MS Analysis:

- Total Runtime: ~10 minutes per sample (including preparation).

- Trap Column: DOSIMMUNE trap column.

- Analytical Column: DOSIMMUNE analytical column.

- Mass Spectrometry: ESI-positive MRM.

- MRM Transition: this compound: m/z 821.5 → 768.5.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for this compound analysis and its mechanism of action, which is relevant for understanding the clinical need for precise TDM.

Diagram 1: Experimental Workflow for Intracellular this compound Analysis [1]

Diagram 2: this compound Mechanism of Action as a Calcineurin Inhibitor [9]

Discussion and Conclusion

The presented data and protocols highlight the versatility and robustness of UPLC-MS/MS for this compound quantification in diverse scenarios. The validation parameters confirm that these methods meet stringent criteria for sensitivity, precision, and linearity required for both clinical TDM and advanced research.

A key advancement is the shift towards intracellular quantification. Studies demonstrate that this compound levels in PBMCs and lymphocyte subsets show a stronger association with allograft function and de novo donor-specific antibody (dnDSA) status than traditional whole-blood trough levels [2]. Furthermore, intra-patient variability (IPV) in PBMC this compound levels was significantly higher in patients with dnDSA, a finding not observed in whole-blood analysis, suggesting PBMC monitoring may offer superior clinical utility [2].

Simultaneously, technological progress in automation and miniaturization is making LC-MS/MS more practical for the clinical laboratory. Automated systems like CLAM-LC-MS/MS show excellent correlation with immunoassays but with greater specificity, while drastically reducing hands-on time and maintaining high precision [4]. The development of microvolume whole-blood assays (e.g., 2.8 µL) also addresses critical needs in pediatric and remote care settings [3].

References

- 1. - UPLC / MS for MS quantitative... assay validation this compound [pubmed.ncbi.nlm.nih.gov]

- 2. Comparing this compound level monitoring in peripheral blood ... [pmc.ncbi.nlm.nih.gov]

- 3. Analytical Validation of an LC-MS/MS Method for ... [pubmed.ncbi.nlm.nih.gov]

- 4. Validation of an automated sample preparation module ... [jphcs.biomedcentral.com]

- 5. Development and validation of an LC-MS/MS method ... [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of an LC-MS/MS method for ... [pubmed.ncbi.nlm.nih.gov]

- 7. Validation of a simple liquid chromatography coupled to ... [sciencedirect.com]

- 8. (PDF) Rapid and Sensitive UPLC – MS - MS Determination of... [academia.edu]

- 9. This compound—why pharmacokinetics matter in the clinic [frontiersin.org]

tacrolimus intra-PBMC concentration quantification

Quantitative Data Summary

The following tables consolidate core quantitative findings from recent studies on tacrolimus (TAC) levels in PBMCs versus whole blood (WB).

Table 1: Key Comparative Findings of TAC Monitoring in PBMC vs. Whole Blood

| Metric | Findings in PBMC | Findings in Whole Blood | Significance |

|---|---|---|---|

| Concentration Ratio | ~3.6% of WB levels [1] | Reference (100%) | Confirms limited distribution into target cells. |

| Correlation with Graft Function | Stronger association with creatinine clearance (Ccr) & estimated glomerular filtration rate (eGFR) at multiple timepoints [1] | Weaker association with graft function [1] | Suggests superior clinical relevance. |

| Intra-patient Variability (IPV) & dnDSA | Significantly higher IPV in patients with de novo Donor-Specific Antibodies (dnDSA) [1] | No significant difference in IPV based on dnDSA status [1] | PBMC IPV may be a better predictor of immunologic risk. |

| Influence of Genetics | Distribution into PBMCs influenced by CYP3A5 and NR1I2 genotypes [2] |

Standard for TDM, but does not reflect cellular distribution. | Explains part of the inter-individual variability in PBMC exposure. |

Table 2: Analytical Methods for TAC Quantification in PBMCs

| Step | Method | Key Details |

|---|---|---|

| Blood Collection | Pre-dose (trough) blood draw | 6 mL in EDTA-K2 tubes [1]. |

| PBMC Isolation | Ficoll density gradient centrifugation | Centrifugation at 400g for 30 minutes [2]; PBMC layer extracted and washed [1]. |

| Cell Lysis | Ammonium chloride solution or methanol/water | Red blood cell lysis and pellet processing [1] [3]. |

| TAC Quantification | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity required for low intracellular concentrations [1] [2] [3]. |

Detailed Experimental Protocol

Here is a step-by-step protocol for quantifying this compound in PBMCs, synthesized from the cited studies.

I. Reagents and Equipment

- Blood Collection: EDTA-K2 vacuum tubes.

- PBMC Isolation: Ficoll-Paque PLUS, phosphate-buffered saline (PBS).

- Cell Lysis: Ammonium chloride solution (e.g., 130 mM NH₄Cl, 7.5 mM (NH₄)₂CO₃) [3] or methanol-water (70:30, v/v) solution [3].

- Specialized Equipment: Refrigerated centrifuge, biological safety cabinet, LC-MS/MS system, automated cell counter.

II. Step-by-Step Procedure

- Blood Sample Collection: Collect a 6 mL peripheral blood sample into an EDTA-K2 tube from the patient immediately before the morning this compound dose (trough concentration) [1]. Process the sample within 2 hours of collection.

- PBMC Isolation:

- Dilute the blood 1:1 with PBS [2].

- Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube. Avoid mixing the layers.

- Centrifuge at 400g for 30 minutes at 20°C with the brake disengaged [2].

- After centrifugation, carefully aspirate the opaque PBMC layer at the interface using a Pasteur pipette.

- Transfer the PBMCs to a new tube, add PBS, and centrifuge at 400g for 10 minutes to wash [2]. Discard the supernatant.

- Cell Lysis and Counting:

- Resuspend the pellet in an ammonium chloride solution for 1 minute to lyse any residual red blood cells. Then, add PBS and centrifuge again [3].

- Resuspend the final PBMC pellet in a known volume of PBS for cell counting.

- Take an aliquot for cell counting and viability assessment using an automated cell counter (e.g., Beckman Coulter Z2) or trypan blue exclusion [2]. This step is critical for normalizing the drug concentration to a per-cell basis.

- Centrifuge the remaining suspension to form a pellet. The pellet can be stored at -80°C until analysis [2].

- This compound Extraction and Quantification:

- Lyse the PBMC pellet using a methanol-water solution [3].

- Use Solid Phase Extraction (SPE) to purify and concentrate the this compound from the cell lysate [3].

- Analyze the extracted sample using LC-MS/MS. This is the gold-standard method due to its high sensitivity and specificity, which are necessary for detecting the very low concentrations of this compound in PBMCs [1] [2].

III. Data and Statistical Analysis

- Normalize the measured this compound concentration to the total number of cells (e.g., pg/million cells) or the total protein content.

- Calculate Intra-patient Variability (IPV) as the coefficient of variation (CV%) of serial trough measurements [1].

- Use correlation analyses (e.g., Pearson's or Spearman's) to investigate relationships between PBMC drug levels and clinical outcomes like eGFR [1].

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for quantifying this compound in PBMCs.

Workflow for Quantifying this compound in PBMCs

Key Application Notes

- Clinical Utility: PBMC TAC levels show a stronger correlation with allograft function (eGFR and Ccr) than whole-blood levels [1]. High IPV in PBMC TAC exposure is a potential biomarker for dnDSA development, indicating higher immunologic risk [1].

- Technical Considerations: PBMC TAC concentration cannot be accurately predicted from whole-blood concentrations using existing models due to significant residual variability [2]. The LC-MS/MS method is essential for accurate quantification [1] [3]. The cell counting and viability step is non-negotiable for reliable, normalized results [2].

References

Comprehensive Application Notes and Protocols: Tacrolimus Monitoring in Whole Blood versus Peripheral Blood Mononuclear Cells (PBMCs)

Introduction and Scientific Rationale

Tacrolimus remains a cornerstone immunosuppressant in solid organ transplantation, utilized in over 90% of kidney transplant recipients as part of maintenance immunosuppressive regimens. Despite its widespread use, this compound exhibits a narrow therapeutic window and demonstrates substantial interindividual pharmacokinetic variability, necessitating rigorous therapeutic drug monitoring (TDM) to balance the risks of rejection (underexposure) and toxicity (overexposure). Traditional TDM approaches rely exclusively on measuring whole-blood this compound trough concentrations (C0), which have served as the clinical standard for decades. However, emerging evidence suggests this conventional monitoring paradigm may be insufficient for optimal patient management, as the incidence of acute rejection or this compound toxicity remains concerningly high (8%-15%) within the first year post-transplantation even when whole-blood levels fall within established therapeutic ranges. [1] [2]

The fundamental limitation of whole-blood monitoring stems from this compound's highly compartmentalized distribution patterns. Research indicates that this compound distributes unevenly throughout blood components, with approximately 85% sequestered in red blood cells, 14% in plasma, and a mere 1% residing in lymphocytes—the primary therapeutic target cells. This disproportionate distribution creates a physiological disconnect between measured drug concentrations and actual pharmacologically active drug at the site of action. Since this compound exerts its immunosuppressive effects intracellularly by inhibiting calcineurin and subsequent T-cell activation, the drug concentration within lymphocytes likely provides a more physiologically relevant indicator of immunosuppressive efficacy than whole-blood measurements. [1]

Peripheral blood mononuclear cells (PBMCs), which comprise 70%-90% lymphocytes, offer a practical surrogate matrix for assessing intracellular this compound exposure. The scientific premise for PBMC monitoring hinges on the hypothesis that drug concentrations within these immunologically active cells better reflect the extent of calcineurin pathway inhibition and consequently, clinical outcomes. Recent advances in analytical methodologies have enabled reliable quantification of this compound in PBMCs, opening new avenues for personalized immunosuppression based on target-site drug exposure rather than conventional surrogate measurements. [1] [3]

Comparative Research Findings

Key Clinical Evidence

Recent prospective clinical studies have directly compared the clinical utility of PBMC versus whole-blood monitoring approaches. A single-center, prospective, observational study conducted at Shanghai Changhai Hospital enrolled 60 kidney transplant recipients between November 2021 and February 2023, with follow-up assessments at six timepoints post-transplantation (Day 7, Day 14, Month 1, Month 3, Month 6, and Month 12). This comprehensive investigation revealed that PBMC this compound levels represented only 3.6% of corresponding whole-blood concentrations, highlighting the substantial distribution differential between matrices. Notably, PBMC levels demonstrated stronger correlations with allograft function parameters (creatinine clearance and estimated glomerular filtration rate) at multiple timepoints compared to whole-blood measurements. Furthermore, patients who developed de novo donor-specific antibodies (dnDSA) exhibited significantly higher intra-patient variability (IPV) in PBMC this compound levels than dnDSA-negative counterparts, a discriminatory pattern not observed in whole-blood analysis. These findings suggest that PBMC monitoring provides superior clinical insights into allograft function and immunologic risk compared to conventional whole-blood TDM. [1] [2]

Complementing these clinical observations, population pharmacokinetic investigations have further elucidated the complex relationship between whole-blood and PBMC drug disposition. A study involving 63 stable adult kidney transplant recipients demonstrated that this compound PBMC concentrations cannot be accurately predicted from whole-blood concentrations alone due to significant residual unexplained variability in drug distribution into PBMCs. Importantly, this research identified that genetic polymorphisms in CYP3A51 and NR1I2-25385C>T significantly influence distribution kinetics, with non-expressors of CYP3A51 and expressors of the NR1I2-25 385T allele demonstrating 42.4% and 60.7% higher distribution ratios into PBMCs, respectively. This pharmacogenetic influence underscores the biological complexity underlying this compound distribution and supports direct measurement of PBMC concentrations rather than reliance on prediction models. [3] [4]

Table 1: Key Comparative Findings Between Whole Blood and PBMC this compound Monitoring

| Parameter | Whole Blood Monitoring | PBMC Monitoring | Clinical Significance |

|---|---|---|---|

| Typical Concentration Range | 5-15 ng/mL (post-transplant) | 3.6% of whole-blood levels | PBMC levels substantially lower |

| Correlation with Allograft Function | Moderate correlation with eGFR and CrCl | Stronger correlation at multiple timepoints | Better prediction of renal function |

| IPV Association with dnDSA | No significant association | Significantly higher IPV in dnDSA+ patients | Potential predictor of immunologic risk |

| Influence of CYP3A5 Genotype | Well-established impact on metabolism | Alters distribution ratio (RC:PBMC) by 42.4% | Additional pharmacogenetic consideration |

| Predictability from Alternative Matrix | N/A | Cannot be accurately predicted from whole blood | Direct measurement required |

Intra-Patient Variability and Clinical Outcomes

Intra-patient variability (IPV) in this compound exposure has emerged as a critical determinant of long-term allograft outcomes, serving as a dynamic indicator of drug exposure consistency. The coefficient of variation (CV%) of trough concentrations typically quantifies IPV, with higher variability values associated with inferior clinical outcomes in whole-blood monitoring. The recent prospective study by Changhai Hospital researchers provided compelling evidence that PBMC this compound IPV may offer superior clinical prognostication compared to conventional whole-blood IPV. Specifically, patients who developed dnDSA exhibited significantly higher IPV in PBMC this compound levels than dnDSA-negative counterparts, whereas whole-blood IPV demonstrated no such discriminatory capacity. This observation suggests that fluctuations in target-cell drug exposure may more directly influence immunologic activation and donor-specific antibody development than whole-blood concentration variations. [1]

The clinical implications of these findings are substantial, as dnDSA development represents a well-established risk factor for antibody-mediated rejection and allograft loss. The enhanced association between PBMC IPV and dnDSA status positions PBMC monitoring as a potentially valuable tool for identifying patients at elevated immunologic risk who might benefit from intensified monitoring or therapeutic adjustments. Furthermore, the temporal patterns of PBMC this compound concentrations demonstrated different pharmacokinetic profiles compared to whole-blood measurements, with statistically significant correlations observed at specific post-transplant intervals (Day 7, Day 14, Month 3, and Month 6) but not others, suggesting potentially distinct distribution kinetics during early versus late post-transplant phases. [1]

PBMC Isolation & this compound Quantification

PBMC Isolation Protocol

Sample Collection: Collect peripheral blood samples (6 mL recommended) in EDTA-K₂ anticoagulant tubes prior to morning this compound administration (trough concentration). Invert tubes gently several times immediately after collection to ensure proper anticoagulant mixing. Process samples within 4 hours of collection to maintain cellular integrity. [1]

Ficoll Gradient Centrifugation:

- Dilute the blood sample 1:1 with phosphate-buffered saline (PBS, pH 7.2) and mix gently.

- Carefully layer the diluted blood over Ficoll-Paque Plus solution (3 mL each) in a 15-mL centrifuge tube, maintaining a clear interface.

- Centrifuge at 400 × g for 30 minutes at 20°C with the centrifuge brake disengaged to ensure proper gradient formation.

- Following centrifugation, aspirate the PBMC layer (opaque interface between plasma and Ficoll layers) using a sterile transfer pipette and transfer to a new 15-mL centrifuge tube.

- Wash harvested PBMCs twice with 5 mL PBS, centrifuging at 400 × g for 10 minutes at 20°C after each wash.

- Resuspend the final PBMC pellet in 1 mL PBS and perform cell counting and viability assessment using trypan blue exclusion method.

- Aliquot PBMCs into cryogenic vials and centrifuge at 2350 × g for 2 minutes at 20°C to pellet cells. Remove supernatant and store PBMC pellets at -80°C until analysis. [1] [3]

This compound Quantification in PBMCs

Sample Preparation:

- Thaw PBMC pellets on ice and add appropriate internal standard (e.g., this compound-d₃ or ascomycin).

- Lyse PBMCs using a combination of freeze-thaw cycling and sonication to ensure complete cellular disruption and drug liberation.

- Extract this compound from the lysate using protein precipitation or solid-phase extraction methods optimized for intracellular drug quantification. [3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

- Chromatography System: Ultra-high performance liquid chromatography (UHPLC) system equipped with a C18 reverse-phase column (2.1 × 50 mm, 1.7-1.8 μm particle size)

- Mobile Phase: Gradient elution with aqueous formic acid (0.1%) and methanol or acetonitrile containing formic acid (0.1%)

- Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM)

- Key Transitions: this compound m/z 821.5→768.5 (quantifier) and 821.5→786.5 (qualifier)

- Analytical Performance: The method should demonstrate linearity across clinically relevant concentrations (typically 0.1-50 pg/million cells), with inter-day and intra-day precision values <15% CV and accuracy within ±15% of nominal concentrations. [1] [3]

Table 2: Analytical Method Comparison for this compound Quantification

| Parameter | Whole Blood CMIA | Whole Blood LC-MS/MS | PBMC LC-MS/MS |

|---|---|---|---|

| Sample Volume | 2 mL whole blood | 0.5-1 mL whole blood | 6 mL whole blood (for PBMC isolation) |

| Sample Preparation | Automated pretreatment | Protein precipitation/SPE | Cell lysis + protein precipitation/SPE |

| Analysis Platform | Immunoassay (CMIA) | Liquid chromatography-tandem mass spectrometry | Liquid chromatography-tandem mass spectrometry |

| Measurement Range | 2-30 ng/mL | 0.5-50 ng/mL (extendable) | 0.1-50 pg/million cells |

| Specificity | Subject to metabolite cross-reactivity | Highly specific (separates metabolites) | Highly specific (separates metabolites) |

| Throughput | High (automated) | Moderate | Low to moderate |

| Cost | Lower | Higher | Highest |

Analytical Method Considerations

Methodological Comparisons

Immunoassay Platforms: Commercial immunoassays including chemiluminescent microparticle immunoassay (CMIA) and chemiluminescent immunoassay (CLIA) represent the predominant methodologies for routine whole-blood this compound monitoring in clinical laboratories. These platforms offer advantages of automated operation, rapid turnaround times, and technical accessibility, making them suitable for high-volume clinical settings. However, these methods are susceptible to variable cross-reactivity with this compound metabolites, potentially leading to concentration overestimation, particularly in patients with liver dysfunction or those receiving concomitant medications that alter this compound metabolism. A recent comparative study evaluating CMIA (ARCHITECT i1000SR) and CLIA (MAGLUMI 800) platforms demonstrated excellent correlation (R = 0.916) and reliability (ICC = 0.934), though the MAGLUMI system exhibited a small positive bias (median difference 0.17 ng/mL) attributed to differential metabolite cross-reactivity. [5]

Chromatographic Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the reference technique for this compound quantification in both whole blood and PBMCs due to its superior specificity, sensitivity, and ability to distinguish parent drug from metabolites. While historically limited to specialized reference laboratories, LC-MS/MS implementation is expanding as technology becomes more accessible. The enhanced specificity of LC-MS/MS is particularly valuable for PBMC monitoring, where drug concentrations are substantially lower than in whole blood and potential matrix interferences more problematic. LC-MS/MS methods typically demonstrate improved analytical performance compared to immunoassays, with lower limits of quantification adequate for PBMC this compound measurement and minimal cross-reactivity concerns. [1] [3] [6]

Quality Assurance Considerations

Method Validation: For laboratory-developed PBMC this compound assays, comprehensive validation should establish analytical sensitivity (lower limit of quantification), precision (intra-day and inter-day), accuracy (recovery), linearity, matrix effects, and stability under various storage conditions. Given the cellular nature of PBMC samples, validation should specifically address cell count normalization approaches and extraction efficiency from cellular matrices.

Standardization Challenges: Currently, no standardized reference methods or certified reference materials exist specifically for PBMC this compound quantification, presenting challenges for inter-laboratory method harmonization. Laboratories implementing PBMC monitoring should establish robust internal quality control procedures using pooled PBMC samples with low, medium, and high this compound concentrations and participate in available external quality assessment schemes when accessible. [3]

Clinical Implementation Framework

Integration with Current TDM Practices

The implementation of PBMC this compound monitoring within existing clinical TDM frameworks requires careful consideration of analytical requirements, clinical utility evidence, and economic implications. A staged integration approach is recommended, beginning with specialized populations that may derive particular benefit from enhanced monitoring precision. These include patients experiencing allograft dysfunction despite therapeutic whole-blood concentrations, individuals with high immunological risk, patients demonstrating substantial intra-patient variability in whole-blood concentrations, and those with discordant clinical findings (e.g., suspected toxicity despite therapeutic whole-blood levels). [1]

Interpretative Guidance: Initial clinical studies suggest several potential applications for PBMC monitoring results:

- Therapeutic Range Establishment: While definitive therapeutic ranges for PBMC this compound remain investigational, studies indicate concentrations approximately 3.6% of simultaneous whole-blood levels in stable patients.

- IPV Assessment: PBMC IPV >40% may identify patients at increased risk for dnDSA development, potentially warranting intervention.

- Pharmacogenetic Integration: CYP3A5 expressors and NR1I2-25385T allele carriers may require different therapeutic targets due to altered distribution ratios. [1] [3]

Practical Implementation Considerations

Logistical Challenges: PBMC monitoring introduces several practical complexities compared to conventional whole-blood TDM, including requirements for specialized sample processing (Ficoll gradient centrifugation within 4 hours of collection), technical expertise in cellular isolation techniques, advanced instrumentation (LC-MS/MS), and increased costs. These factors currently limit widespread implementation to specialized transplant centers with dedicated laboratory support.

Clinical Correlation Protocols: Institutions implementing PBMC monitoring should establish standardized protocols for correlating PBMC concentrations with clinical outcomes, including:

- Parallel testing of PBMC and whole-blood concentrations during initial implementation

- Systematic documentation of clinical events (rejection, toxicity, infection)

- Longitudinal tracking of allograft function parameters (eGFR, proteinuria)

- Protocol biopsies when clinically indicated to assess histological correlates

The following workflow diagram illustrates the complete PBMC monitoring process from sample collection to clinical decision-making:

Conclusion and Future Perspectives